molecular formula C14H15F3O2 B8156588 tert-Butyl 2-(trifluoromethyl)-4-vinylbenzoate

tert-Butyl 2-(trifluoromethyl)-4-vinylbenzoate

Cat. No.: B8156588
M. Wt: 272.26 g/mol
InChI Key: DOEYRQKZZNYRHU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(trifluoromethyl)-4-vinylbenzoate: is an organic compound that features a tert-butyl ester group, a trifluoromethyl group, and a vinyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(trifluoromethyl)-4-vinylbenzoate can be achieved through several methods. One common approach involves the esterification of 2-(trifluoromethyl)-4-vinylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(trifluoromethyl)-4-vinylbenzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Substituted benzoates with various functional groups.

Scientific Research Applications

tert-Butyl 2-(trifluoromethyl)-4-vinylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(trifluoromethyl)-4-vinylbenzoate is largely dependent on its functional groups:

Comparison with Similar Compounds

  • tert-Butyl 2-(trifluoromethyl)benzoate
  • tert-Butyl 4-vinylbenzoate
  • 2-(trifluoromethyl)-4-vinylbenzoic acid

Comparison: tert-Butyl 2-(trifluoromethyl)-4-vinylbenzoate is unique due to the simultaneous presence of the trifluoromethyl, vinyl, and tert-butyl ester groups.

Properties

IUPAC Name

tert-butyl 4-ethenyl-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O2/c1-5-9-6-7-10(11(8-9)14(15,16)17)12(18)19-13(2,3)4/h5-8H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEYRQKZZNYRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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